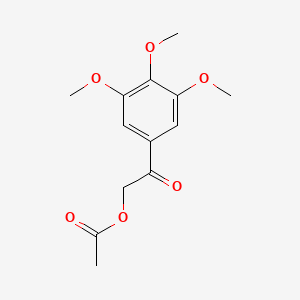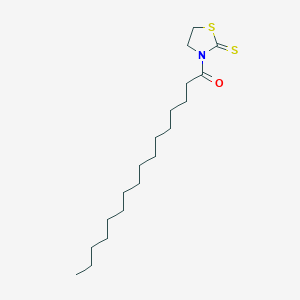
2-Thiazolidinethione, 3-(1-oxohexadecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiazolidinethione, 3-(1-oxohexadecyl)- is a heterocyclic compound that contains a thiazolidine ring with a thione group and a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(1-oxohexadecyl)- typically involves the reaction of thiazolidine-2-thione with a fatty acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Thiazolidinethione, 3-(1-oxohexadecyl)- can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the aliphatic chain can be reduced to an alcohol.
Substitution: The hydrogen atoms in the thiazolidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidinethione derivatives.
Aplicaciones Científicas De Investigación
2-Thiazolidinethione, 3-(1-oxohexadecyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials with specific properties, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 2-Thiazolidinethione, 3-(1-oxohexadecyl)- involves its interaction with specific molecular targets. For example, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of xanthine to uric acid . This inhibition can help in the treatment of conditions like hyperuricemia and gout.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2-thione: A simpler compound with similar structural features but without the long aliphatic chain.
Thiazolidinediones: A class of compounds used in the treatment of type 2 diabetes mellitus.
Uniqueness
2-Thiazolidinethione, 3-(1-oxohexadecyl)- is unique due to its long aliphatic chain, which imparts different physical and chemical properties compared to simpler thiazolidinethione derivatives. This structural feature can influence its solubility, reactivity, and interaction with biological targets.
Propiedades
IUPAC Name |
1-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexadecan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NOS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-16-17-23-19(20)22/h2-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTKQOXRNHAWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCSC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434354 |
Source


|
| Record name | 2-Thiazolidinethione, 3-(1-oxohexadecyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74058-64-3 |
Source


|
| Record name | 2-Thiazolidinethione, 3-(1-oxohexadecyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
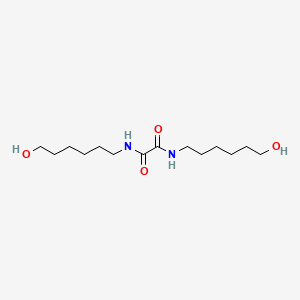

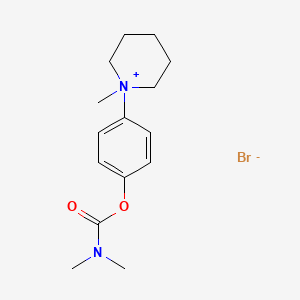


![5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14458556.png)

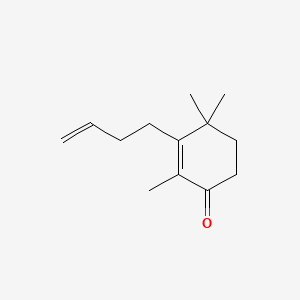


![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)
![2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-](/img/structure/B14458588.png)
